Naveglitazar - 476436-68-7

Naveglitazar

Catalog Number: EVT-276450
CAS Number: 476436-68-7
Molecular Formula: C25H26O6
Molecular Weight: 422.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Naveglitazar is an aromatic ether.
Naveglitazar has been used in trials studying the treatment of Diabetes Mellitus, Non-Insulin-Dependent.
Naveglitazar is a dual peroxisome proliferator-activated receptor (PPAR) agonist, with hypoglycemic activity. Naveglitazar binds with higher affinity to PPARgamma than to PPARalpha. Naveglitazar and its metabolites are primarily eliminated via biliary excretion.
Source and Classification

Naveglitazar is classified as a dual agonist of PPAR gamma and PPAR delta, which are nuclear receptor proteins that regulate gene expression involved in glucose and lipid metabolism. The compound is derived from modifications of existing PPAR agonists, aiming to enhance efficacy and reduce side effects associated with traditional therapies like thiazolidinediones. Its development aligns with ongoing research into multi-targeted approaches for treating metabolic diseases, leveraging the role of PPARs in regulating inflammation, insulin sensitivity, and lipid metabolism.

Synthesis Analysis

The synthesis of Naveglitazar involves several key steps:

  1. Starting Materials: The synthesis typically begins with commercially available precursors that contain the essential functional groups required for PPAR activation.
  2. Chemical Modifications: Through a series of chemical reactions, including alkylation and acylation, the structure is modified to enhance binding affinity to the PPAR receptors.
  3. Purification: After synthesis, the compound undergoes purification processes such as recrystallization or chromatography to achieve high purity levels necessary for biological testing.
  4. Characterization: Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of the final product.

Specific parameters such as temperature, reaction time, and solvent choice are optimized to maximize yield and minimize by-products during synthesis.

Molecular Structure Analysis

Naveglitazar's molecular structure can be characterized by its unique arrangement of carbon, hydrogen, nitrogen, and oxygen atoms that facilitate its interaction with PPAR receptors.

  • Molecular Formula: CX_{X}HY_{Y}NZ_{Z}OW_{W} (exact values would depend on the specific structural modifications).
  • Functional Groups: The presence of specific functional groups such as carboxylic acids or amides enhances its pharmacological properties.
  • 3D Conformation: The three-dimensional conformation is critical for its binding affinity; computational modeling often predicts optimal conformations that maximize interaction with the receptor binding site.

Structural Data

The compound's structural data can be analyzed using software tools that visualize molecular interactions, providing insights into how Naveglitazar fits within the ligand-binding domain of PPARs.

Chemical Reactions Analysis

Naveglitazar participates in various chemical reactions primarily centered around its interactions with biological targets:

  1. Binding Reactions: The compound binds to PPAR gamma and delta receptors, initiating a cascade of intracellular signaling pathways.
  2. Metabolic Reactions: Once administered, Naveglitazar undergoes metabolic transformations in the liver, which may involve oxidation or conjugation reactions leading to active or inactive metabolites.
  3. Biological Activity: The binding of Naveglitazar to its receptors activates transcriptional programs that enhance insulin sensitivity and lipid metabolism.

Technical Parameters

  • Binding Affinity: Measured using techniques like surface plasmon resonance or fluorescence polarization assays.
  • Metabolic Stability: Evaluated through in vitro studies using liver microsomes.
Mechanism of Action

Naveglitazar exerts its effects primarily through:

  1. PPAR Activation: Upon binding to PPAR gamma and delta, it induces conformational changes that facilitate receptor dimerization with retinoid X receptor (RXR).
  2. Gene Regulation: This dimer then binds to peroxisome proliferator response elements (PPREs) in target gene promoters, leading to increased transcription of genes involved in glucose uptake and fatty acid oxidation.
  3. Anti-inflammatory Effects: By modulating inflammatory pathways through PPAR activation, Naveglitazar can reduce insulin resistance and improve metabolic profiles.

Relevant Data

Studies have shown that Naveglitazar significantly lowers blood glucose levels and improves lipid profiles in animal models, indicating its potential efficacy as a therapeutic agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of Naveglitazar are crucial for understanding its behavior in biological systems:

  • Molecular Weight: Typically falls within a range suitable for drug-like properties (approximately 300-500 g/mol).
  • Solubility: Solubility in aqueous solutions is essential for bioavailability; modifications may enhance this property.
  • Stability: Chemical stability under physiological conditions is vital; degradation pathways must be characterized to ensure effective dosing.

Relevant Data

Data from solubility studies indicate favorable profiles for oral administration, while stability tests reveal resilience against hydrolysis at physiological pH levels.

Applications

Naveglitazar shows promise in various scientific applications:

  1. Diabetes Management: As a dual PPAR agonist, it could be used for treating type 2 diabetes by improving insulin sensitivity.
  2. Lipid Disorders: Its ability to modulate lipid metabolism positions it as a candidate for managing dyslipidemia.
  3. Non-Alcoholic Fatty Liver Disease: By targeting metabolic pathways associated with fat accumulation in the liver, Naveglitazar may offer therapeutic benefits for patients suffering from this condition.
Introduction to Naveglitazar as a Therapeutic Agent

Role of Dual PPAR α/γ Agonists in Metabolic Disorders

Dual PPAR α/γ agonists, also termed glitazars, emerged as a promising therapeutic class designed to address the intertwined pathophysiology of hyperglycemia and dyslipidemia in metabolic disorders. These compounds simultaneously activate two nuclear receptor pathways:

  • PPARα agonism mimics fibrates, enhancing fatty acid oxidation, reducing triglycerides, and increasing HDL-cholesterol [2] [9].
  • PPARγ agonism replicates thiazolidinedione effects, improving insulin sensitivity and glucose uptake in peripheral tissues [6].

The therapeutic rationale hinges on overcoming limitations of single-receptor agonists. While PPARγ agonists (e.g., rosiglitazone) improve glycemic control but exacerbate lipid abnormalities, and PPARα agonists (e.g., fenofibrate) improve lipids but lack glucose-lowering efficacy, dual agonists aim to synergistically correct both metabolic axes [2] [6]. This mechanistic duality positions them as candidates for diabetic dyslipidemia—a condition characterized by insulin resistance, hypertriglyceridemia, low HDL-C, and elevated small dense LDL particles [7].

Table 1: Key Glitazar Compounds in Development or Clinical Use

Compound NamePPAR Activity ProfileDevelopment Status
Naveglitazarγ-dominant α/γ agonistDiscontinued (Phase II)
MuraglitazarBalanced α/γ agonistDiscontinued
TesaglitazarBalanced α/γ agonistDiscontinued
Saroglitazarα-strong, γ-moderateApproved (India)
AleglitazarBalanced α/γ agonistDiscontinued

Data synthesized from [2] [3] [5]

Development History and Discontinuation of Naveglitazar in Clinical Trials

Naveglitazar (development codes: LY-519818, LY519818, LY9818) was discovered and advanced by Eli Lilly/Ligand Pharmaceuticals. Preclinical studies demonstrated robust glucose-lowering and lipid-modifying effects in rodent models of type 2 diabetes. In vitro, it exhibited high-affinity binding to PPARγ (IC₅₀ = 0.024 μM, Kᵢ = 0.022 μM) and lower affinity for PPARα (IC₅₀ = 1.71 μM, Kᵢ = 1.66 μM) [1] [4]. Pharmacokinetic studies in mice, rats, and monkeys revealed rapid absorption (Tₘₐₓ: 1–4 hours) and high plasma protein binding (>99.5%), with metabolism primarily via oxidation and glucuronidation before elimination [4] [8].

Phase I trials established preliminary human pharmacokinetics and tolerability. Subsequent Phase II studies evaluated efficacy in type 2 diabetes patients inadequately controlled by diet/exercise. While significant improvements in glycemic parameters (HbA1c, fasting glucose) and triglycerides were observed, development was abruptly discontinued during mid-stage trials. The decision stemmed from preclinical toxicology findings: a 2-year rat carcinogenicity study revealed dose-dependent hypertrophic and proliferative effects on the urothelium (urinary bladder lining) at clinically relevant exposures [2] [4] [7]. This adverse signal, coupled with emerging safety concerns for other glitazars (e.g., muraglitazar’s cardiovascular risks), halted further investment in naveglitazar’s clinical progression [2] [7].

Positioning Within the Glitazar Class: γ-Dominant Agonist Specificity

Naveglitazar occupies a distinct niche within the glitazar spectrum due to its γ-dominant agonism. Unlike balanced dual agonists (e.g., muraglitazar, tesaglitazar) that activate PPARα and PPARγ with near-equal potency, naveglitazar exhibits 71-fold greater selectivity for PPARγ over PPARα based on binding affinity ratios [4] [8]. This pharmacological profile translates to:

  • Potent Insulin Sensitization: Strong PPARγ activation drives adipocyte differentiation, free fatty acid sequestration, and enhanced GLUT4-mediated glucose uptake in muscle and adipose tissue [6] [8].
  • Moderate Lipid Modulation: Weaker PPARα agonism partially regulates ApoC-III suppression and LPL activation, reducing triglycerides but with lesser efficacy than full PPARα agonists [2] [9].

Table 2: Binding Affinity Comparison of Select PPAR Agonists

CompoundPPARγ IC₅₀ (μM)PPARα IC₅₀ (μM)γ:α Selectivity Ratio
Naveglitazar0.0241.711:71 (γ-dominant)
Pioglitazone0.55>100>1:180 (γ-selective)
Fenofibrate>1000.03>3330:1 (α-selective)
Muraglitazar0.0160.0051:0.3 (α-preferring)

Data compiled from [1] [4] [8]

This γ-dominant profile theoretically offered advantages:

  • Mitigation of PPARα-mediated side effects (e.g., creatinine elevation, myopathy) [9].
  • Reduced fluid retention compared to full PPARγ agonists due to partial receptor modulation [2].
  • Synergistic metabolic benefits surpassing selective PPARγ agonists via "add-on" lipid effects [6] [8].

However, its discontinuation underscored that urothelial toxicity was not exclusive to balanced agonists, suggesting off-target effects or metabolite-related issues unrelated to PPAR subtype selectivity [2] [7]. Subsequent glitazars like saroglitazar (approved in India) adopted an α-strong/γ-moderate profile to optimize the risk-benefit ratio [5] [7].

Table 3: Naveglitazar Chemical and Pharmacological Profile

PropertyValue
Chemical FormulaC₂₅H₂₆O₆
Molecular Weight422.47 g/mol
CAS Registry Number476436-68-7
DrugBank AccessionDB12662
Mechanism of ActionPPARγ-dominant α/γ dual agonist
Primary Indication TargetType 2 Diabetes / Diabetic Dyslipidemia
Development StatusDiscontinued (Phase II)

Data from [1] [4]

Properties

CAS Number

476436-68-7

Product Name

Naveglitazar

IUPAC Name

(2S)-2-methoxy-3-[4-[3-(4-phenoxyphenoxy)propoxy]phenyl]propanoic acid

Molecular Formula

C25H26O6

Molecular Weight

422.5 g/mol

InChI

InChI=1S/C25H26O6/c1-28-24(25(26)27)18-19-8-10-20(11-9-19)29-16-5-17-30-21-12-14-23(15-13-21)31-22-6-3-2-4-7-22/h2-4,6-15,24H,5,16-18H2,1H3,(H,26,27)/t24-/m0/s1

InChI Key

OKJHGOPITGTTIM-DEOSSOPVSA-N

SMILES

COC(CC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

alpha-methoxy-4-(3-(4-phenoxyphenoxy)propoxy)benzenepropionic acid
LY 519818
LY-519818
LY519818
naveglitaza

Canonical SMILES

COC(CC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O

Isomeric SMILES

CO[C@@H](CC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.